molecular formula C17H20N4O2S B2636993 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2415472-52-3

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B2636993
CAS No.: 2415472-52-3
M. Wt: 344.43
InChI Key: JGQWDPPGQMBABJ-UHFFFAOYSA-N
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Description

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a quinoxaline core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The structure is further functionalized with both morpholine and thiomorpholine rings via a carbonyl linker, creating a multifunctional architecture with potential for multi-target therapeutic applications. Quinoxaline derivatives have demonstrated substantial research potential as potent antiviral agents, particularly against respiratory pathogens. Recent scientific investigations highlight their promise as potential inhibitors of influenza viruses, anti-SARS coronaviruses, and SARS-CoV-2, making them valuable scaffolds for developing next-generation antiviral agents . The mechanism of action for quinoxaline derivatives may involve interaction with viral proteins; some analogs have shown binding affinity to the protease responsible for SARS-CoV-2 replication, thereby potentially curbing viral propagation . Additionally, compounds containing morpholino substituents, similar to the structural motifs present in this molecule, have shown notable biological activity in cancer research. Specifically, 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant anticancer potential against HepG2 cell lines with IC50 values in the micromolar range, suggesting the importance of the morpholine pharmacophore in oncology drug discovery . The incorporation of both morpholine and thiomorpholine rings enhances the molecular properties through improved hydrogen bonding capability, dipole moment, and metabolic stability . This reagent is provided exclusively for research applications in chemical biology, pharmaceutical development, and structure-activity relationship studies. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(20-6-9-24-10-7-20)15-12-21(5-8-23-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQWDPPGQMBABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoxaline derivatives.

Scientific Research Applications

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Quinoxaline vs. Naphthyridine Derivatives
  • Target Compound: The quinoxaline core provides a planar, aromatic system conducive to π-π stacking interactions.
  • This modification is patented for hyperproliferative disease treatment, suggesting divergent biological applications compared to quinoxaline-based compounds .
Substituent Effects
  • However, the absence of comparative activity data limits definitive conclusions .

Morpholine/Thiomorpholine Functionalization

  • Target Compound : The thiomorpholine-carbonyl-morpholine chain introduces conformational rigidity and sulfur-mediated lipophilicity, which may improve membrane permeability compared to oxygenated analogs.
  • Morpholinoethyl-Substituted Quinoline (Compound 16, ): A morpholinoethyl group on a quinoline core resulted in 14-fold lower affinity (Ki = 221 nM) compared to a pentyl chain, highlighting the sensitivity of substituent positioning and linkage to biological activity .

Pharmacokinetic Considerations

  • Thiomorpholine vs. This trade-off necessitates formulation optimization .
  • Carbonyl Linkage : The carboxamide bridge may confer metabolic stability compared to ester or ether linkages, as seen in acyl chloride coupling strategies ().

Data Table: Structural and Hypothesized Properties

Compound Core Structure Key Substituents Hypothesized Advantages Limitations
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline Quinoxaline Thiomorpholine-carbonyl-morpholine Enhanced lipophilicity, rigid binding Limited empirical data
6-Chloro-analog Quinoxaline Chloro + thiomorpholine-carbonyl-morpholine Increased electrophilicity Unclear activity impact
2-(Morpholin-4-yl)-1,7-naphthyridine 1,7-Naphthyridine Morpholine High polarity for solubility Narrower therapeutic scope
Compound 16 Quinoline Morpholinoethyl Modular synthesis Low receptor affinity

Biological Activity

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a thiomorpholine and morpholine moiety, which are significant for its biological interactions. The molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.5 g/mol.

PropertyValue
Molecular FormulaC18H22N4O2SC_{18}H_{22}N_{4}O_{2}S
Molecular Weight358.5 g/mol
CAS Number2415561-91-8

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and others.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as:
    • Topoisomerase II : Inhibition leads to DNA damage and cell cycle arrest.
    • EGFR Pathway : Modulation of this pathway affects tumor growth and metastasis.
    • PI3K/AKT/mTOR Pathway : Disruption of this signaling cascade impairs cancer cell survival.
  • Case Study Findings : A study evaluated the anti-proliferative effects using the MTT assay, revealing that the compound exhibited an IC50 value ranging from moderate to highly potent against MCF-7 cells, with specific structural modifications enhancing efficacy. For instance, substituents at certain positions on the quinoxaline scaffold significantly influenced cytotoxicity levels .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

  • Target Enzymes : The compound may act as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication.
  • Evaluation Studies : Preliminary studies have demonstrated that derivatives of quinoxaline exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multiple organic reactions, including:

  • Suzuki Coupling : A common method for forming carbon-carbon bonds in the construction of the quinoxaline core.
  • Acylation Reactions : Modifications to introduce thiomorpholine and morpholine groups enhance biological activity.

Q & A

Q. How to validate the absence of genotoxicity in preclinical studies?

  • Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. Cross-reference results with structural analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify potential toxicophores .

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